molecular formula C16H13NO B1605161 8-Benzyloxyquinoline CAS No. 84165-42-4

8-Benzyloxyquinoline

Cat. No. B1605161
CAS RN: 84165-42-4
M. Wt: 235.28 g/mol
InChI Key: FPFKXDKOMIEEPB-UHFFFAOYSA-N
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Description

8-Benzyloxyquinoline (8-BQ) is a chemical compound with a molecular formula of C16H11NO. It is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Fluorescent pH-Probes

8-Benzyloxyquinoline derivatives, specifically 5,7-pi-extended versions, have been synthesized and studied as fluorescent pH-probes in nonaqueous solutions. These compounds demonstrate a pronounced red shift of emission upon protonation, making them potential candidates for pH sensing applications. This is due to their promising photoluminescence quantum yields both in the parent and protonated states (Kappaun et al., 2006).

Tautomerism and Substituent Effect in Medicine Molecules

Studies on 8-hydroxyquinoline (8HQ) derivatives, including those substituted with 8-benzyloxyquinoline, have been conducted to understand their tautomerism and substituent effects. These analyses are crucial for medicinal applications, as they influence the stability and reactivity of the compounds (Karpińska et al., 2010).

Dopamine Antagonists and Neuroleptic Activity

8-Aryltetrahydroisoquinolines, synthesized using 8-benzyloxyquinoline intermediates, have been evaluated for potential neuroleptic activity. These compounds have shown to be dopamine antagonists in vitro, although in vivo evaluations did not establish their efficacy as antipsychotic agents compared to standard drugs (Ellefson et al., 1980).

Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives

Research involving the synthesis of new 8-nitrofluoroquinolone models, using 8-benzyloxyquinoline derivatives, has been conducted to investigate their antibacterial properties. This work is significant for developing new antimicrobial agents (Al-Hiari et al., 2007).

Fluorescent Chemosensors for Transition Metal Ions

8-Hydroxyquinoline benzoates, a set of 8-HQ derivatives, have been developed as highly sensitive fluorescent chemosensors for detecting transition metal ions like Hg2+ and Cu2+. These derivatives demonstrate a notable fluorescence enhancement in the presence of these ions (Zhang et al., 2005).

Crystal Structure Analysis

The crystal structure of 8-benzyloxyquinoline derivatives has been investigated to understand their applicability in science and analytical chemistry. This study is important for confirming the structure of coupling reaction products and understanding their physical properties (Nakano et al., 1999).

Anticaries Activity

8-Hydroxyquinolines, including those with 8-benzyloxyquinoline structures, have been synthesized and evaluated for their antimicrobial and antiplaque properties, indicating potential forlong-term anticaries activity. These compounds have shown efficacy against a range of microbial genera, suggesting their usefulness in dental health applications (Mirth et al., 1978).

Benzylisoquinoline Alkaloid Metabolism

Benzylisoquinoline alkaloids (BIAs), including derivatives from 8-benzyloxyquinoline, are of great interest in medicinal chemistry. These compounds have a range of therapeutic properties, such as analgesic, antimicrobial, and anticancer effects. The study of BIA biosynthesis and metabolism is crucial for the development of new drugs and therapeutic strategies (Hagel & Facchini, 2013).

Antimicrobial Activities of Quinoline Ethers

The development of 8-benzyloxy-substituted quinoline ethers has shown significant growth inhibitory activity against various microbial species, including Gram-negative and Gram-positive bacteria, as well as fungal species. This highlights the potential of these compounds in antimicrobial applications (Chung et al., 2014).

Synthesis and Biological Activity of 8-Hydroxyquinolines

Recent advances in the synthesis of 8-hydroxyquinoline derivatives, including those with 8-benzyloxyquinoline, have shown a wide range of biological activities. These compounds are being explored for their anticancer, antiviral, and antibacterial properties, providing valuable insights for drug development against various diseases (Saadeh et al., 2020).

properties

IUPAC Name

8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKXDKOMIEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233084
Record name 8-Benzyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyloxyquinoline

CAS RN

84165-42-4
Record name 8-Benzyloxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Benzyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BENZYLOXYQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
D Maffeo, JAG Williams - Inorganica chimica acta, 2003 - Elsevier
… Our approach was to attach an 8-benzyloxyquinoline unit to the macrocycle, via a methylene linker at the C-2 position of the aromatic group ([Eu1], Fig. 1). In this way, the quinoline …
Number of citations: 33 www.sciencedirect.com
Y Nakano, I Dai, K Ihara, S Sato, K Ohashi - Analytical sciences, 1999 - jstage.jst.go.jp
… After we had accomplished the halogenation of 8-benzyloxyquinoline, we assumed that halogenation had occurred at C-5 naturally. This investigation confirmed that our assumption …
Number of citations: 1 www.jstage.jst.go.jp
A Takács, A Szilágyi, P Ács, L Márk, AF Peixoto… - Tetrahedron, 2011 - Elsevier
… 5-Carboxamido-7-iodo-8-benzyloxyquinolines were synthesised in high-yielding palladium-catalysed aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline. The iodoarene …
Number of citations: 21 www.sciencedirect.com
S Kappaun, T Sović, F Stelzer, A Pogantsch… - Organic & …, 2006 - pubs.rsc.org
… In summary, a series of 5,7-disubstituted 8-benzyloxyquinoline derivatives has been prepared by a Suzuki cross-coupling reaction. Photophysical measurements revealed adequate …
Number of citations: 25 pubs.rsc.org
WAE Omar, OEO Hormi - Journal of Chemical Sciences, 2015 - Springer
… [6] In the present work, three secondary aniline substrates namely, N-methyaniline, 3-MeO-N-methylaniline and diphenylamine were coupled with 5-bromo-8-benzyloxyquinoline 2 in H–…
Number of citations: 1 link.springer.com
R De Vreese, K Muylaert, C Maton, L Dereu, F Taillieu… - Tetrahedron …, 2017 - Elsevier
… 7a–d could be the source of radical species formation, synthesis of the corresponding O-benzyl-protected derivatives 7e–h was realized via the imination of 8-benzyloxyquinoline-2-…
Number of citations: 2 www.sciencedirect.com
J Li, H Wang, CL Song, C Zhang… - Spectroscopy and …, 2011 - ingentaconnect.com
… the present paper, a kind of blue light-emitting organic small molecule luminescent materials was designed and synthesized, which is composed of carbazole and 8-benzyloxyquinoline …
Number of citations: 1 www.ingentaconnect.com
M Kriechbaum, G Winterleitner… - European Journal of …, 2013 - Wiley Online Library
… The NHC precursor 3 was synthesized starting from the previously reported benzyl-protected 8-benzyloxyquinoline-2-carbaldehyde (1), which was obtained from commercially …
JP Heiskanen, OEO Hormi - Tetrahedron, 2009 - Elsevier
… previously that 5-chloro-8-benzyloxyquinoline is completely inactive in an attempted Suzuki… π-deficient than 5-chloro-8-benzyloxyquinoline. Apparently, a benzyloxy group deactivated 5-…
Number of citations: 34 www.sciencedirect.com
VM Manninen, WAE Omar, JP Heiskanen… - Journal of Materials …, 2012 - pubs.rsc.org
… commercially available phosphine ligands in the H–B amination of 8-(benzyloxy)-5-bromoquinoline with three secondary amines was studied to prepare 5-amino-8-benzyloxyquinoline …
Number of citations: 29 pubs.rsc.org

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